molecular formula C15H7F4N5S B11046350 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11046350
M. Wt: 365.3 g/mol
InChI Key: ZOVCQKLLQSPHGS-UHFFFAOYSA-N
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Description

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in biological studies.

    Medicine: Due to its pharmacological properties, it is explored for drug development, particularly as enzyme inhibitors and receptor modulators.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

What sets 6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of fluorine and trifluoromethyl groups, which can enhance its pharmacological properties and stability .

properties

Molecular Formula

C15H7F4N5S

Molecular Weight

365.3 g/mol

IUPAC Name

6-[2-fluoro-3-(trifluoromethyl)phenyl]-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7F4N5S/c16-11-9(4-1-5-10(11)15(17,18)19)13-23-24-12(21-22-14(24)25-13)8-3-2-6-20-7-8/h1-7H

InChI Key

ZOVCQKLLQSPHGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=NN3C(=NN=C3S2)C4=CN=CC=C4

Origin of Product

United States

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